N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

NNMT inhibition enzyme kinetics metabolic disorders

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 921999-65-7) is a synthetic small molecule (MW 344.4 g/mol) belonging to the tetrahydroquinolinone acetamide class, characterized by a 1-methyl-3,4-dihydroquinolin-2(1H)-one core linked via an acetamide bridge to a naphthalen-1-yl moiety. The compound has been annotated as an inhibitor of nicotinamide N-methyltransferase (NNMT) in public bioactivity databases and is structurally related to quinoline-based NNMT inhibitors described in patent literature.

Molecular Formula C22H20N2O2
Molecular Weight 344.414
CAS No. 921999-65-7
Cat. No. B2606784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide
CAS921999-65-7
Molecular FormulaC22H20N2O2
Molecular Weight344.414
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H20N2O2/c1-24-20-11-10-18(13-17(20)9-12-22(24)26)23-21(25)14-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,10-11,13H,9,12,14H2,1H3,(H,23,25)
InChIKeyWCKWWWSYIYGISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 921999-65-7): Compound Class and Baseline Characterization


N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 921999-65-7) is a synthetic small molecule (MW 344.4 g/mol) belonging to the tetrahydroquinolinone acetamide class, characterized by a 1-methyl-3,4-dihydroquinolin-2(1H)-one core linked via an acetamide bridge to a naphthalen-1-yl moiety. The compound has been annotated as an inhibitor of nicotinamide N-methyltransferase (NNMT) in public bioactivity databases [1] and is structurally related to quinoline-based NNMT inhibitors described in patent literature [2].

Why Generic Substitution with Related Tetrahydroquinoline Acetamides is Insufficient for NNMT-Targeted Applications


The tetrahydroquinolin-6-yl acetamide scaffold can accommodate diverse N-substituents and aryl/heteroaryl acetamide side chains, leading to widely divergent target engagement profiles. Even within the narrow naphthalene-subset, regioisomeric variation (naphthalen-1-yl vs. naphthalen-2-yl) or linker type (acetamide vs. carboxamide vs. oxyacetamide) can profoundly alter enzyme inhibition potency and selectivity across methyltransferases. Substituting this compound with an analog that lacks the precise naphthalen-1-yl acetamide geometry prematurely—without comparative binding data—risks losing the NNMT inhibition activity and selectivity fingerprint documented below [1].

Quantitative Differentiation Evidence for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 921999-65-7)


NNMT Enzyme Inhibition Potency (Ki) Compared to Representative Small-Molecule NNMT Inhibitors

The target compound inhibits recombinant human NNMT with a Ki of 89 nM, as measured in a biochemical assay using N-terminal His6-tagged wild-type human NNMT expressed in E. coli [1]. This places it in the moderate-potency range among published small-molecule NNMT inhibitors. For context, the potent bisubstrate inhibitor II399 achieves a Ki of 5.9 nM , while the monocyclic naphthalene-containing analog from the Ruf group shows an IC50 of 1.41 μM . The target compound thus offers a distinct potency window alongside a structurally differentiated scaffold.

NNMT inhibition enzyme kinetics metabolic disorders cancer metabolism

Methyltransferase Selectivity Profile: NNMT vs. DOT1L, PRMT7, and BCDIN3D

The compound was profiled against a panel of human methyltransferases in biochemical assays curated by BindingDB [1]. It inhibits NNMT with an IC50 of 4.36 μM (full-length wild-type human NNMT), DOT1L with an IC50 of 1.30 μM, PRMT7 with an IC50 of 20 μM, and BCDIN3D with an IC50 of 40 μM. The resulting selectivity ratios—NNMT over PRMT7 (4.6-fold) and NNMT over BCDIN3D (9.2-fold)—indicate a preferential, though not exclusive, engagement of NNMT. Importantly, the compound is 3.4-fold more potent against DOT1L than NNMT, highlighting a dual-activity profile.

methyltransferase selectivity off-target profiling DOT1L PRMT7 BCDIN3D

Binding Affinity (Kd) for Human NNMT Determined by Isothermal Titration Calorimetry

Direct binding to full-length human NNMT (residues 1–264) was confirmed by isothermal titration calorimetry, yielding a Kd of 2.7 μM [1]. This orthogonal biophysical measurement corroborates the enzymatic inhibition data and demonstrates that the compound's mechanism involves direct target engagement rather than non-specific or assay-interference effects.

binding affinity isothermal titration calorimetry NNMT thermodynamics

Recommended Application Scenarios for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide (CAS 921999-65-7)


NNMT-Focused Hit-to-Lead Programs in Cancer Metabolism and Metabolic Disorders

With a confirmed NNMT Ki of 89 nM and moderate selectivity over PRMT7 and BCDIN3D, this compound serves as a viable starting point for medicinal chemistry optimization targeting NNMT in obesity, type 2 diabetes, and cancers where NNMT overexpression drives metabolic dysregulation [1][2].

Chemical Probe Development for Dual NNMT/DOT1L Inhibition Studies

The compound's dual inhibitory activity against NNMT (IC50 4.36 μM) and DOT1L (IC50 1.30 μM) supports its use as a tool compound to investigate functional crosstalk between one-carbon metabolism (NNMT) and histone H3K79 methylation (DOT1L) [1].

Biophysical Assay Development and Structural Biology

The ITC-validated Kd of 2.7 μM enables use of this compound in surface plasmon resonance (SPR) or ITC-based fragment screening cascades, as well as in co-crystallization trials with human NNMT for structure-guided design [1].

Selectivity Panel Reference Standard for Methyltransferase Inhibitor Screening

The multi-target IC50 profile (NNMT, DOT1L, PRMT7, BCDIN3D) qualifies this compound as a reference standard for calibrating methyltransferase selectivity assays, particularly when benchmarking novel NNMT inhibitors against off-target liability [1].

Quote Request

Request a Quote for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.